molecular formula C24H16BrN3O6 B11083719 4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate

4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate

Cat. No.: B11083719
M. Wt: 522.3 g/mol
InChI Key: MPZGLPTYDLRZCT-SFQUDFHCSA-N
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Description

4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, a nitro group, and a bromobenzoate moiety. Its molecular formula is C18H12BrN3O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyano group: This can be achieved through the reaction of an appropriate aldehyde with a cyanide source under basic conditions.

    Introduction of the methoxy and nitro groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the propenyl group: This involves a condensation reaction between an aldehyde and a ketone in the presence of a base.

    Coupling with 4-bromobenzoate: The final step involves esterification or amidation to attach the bromobenzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving cyano and nitro groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the bromobenzoate moiety can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-CYANO-3-METHOXY-3-OXO-PROP-1-ENYL]-2-METHOXY-PHENYL 3,4,5-TRIMETHOXYBENZOATE
  • 4-[(E)-(2-{2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]PHENYL 2-BROMOBENZOATE

Uniqueness

4-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and nitro groups allows for versatile chemical modifications, while the bromobenzoate moiety enhances its potential as a pharmaceutical intermediate.

Properties

Molecular Formula

C24H16BrN3O6

Molecular Weight

522.3 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C24H16BrN3O6/c1-33-22-13-19(28(31)32)8-11-21(22)27-23(29)17(14-26)12-15-2-9-20(10-3-15)34-24(30)16-4-6-18(25)7-5-16/h2-13H,1H3,(H,27,29)/b17-12+

InChI Key

MPZGLPTYDLRZCT-SFQUDFHCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)/C#N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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